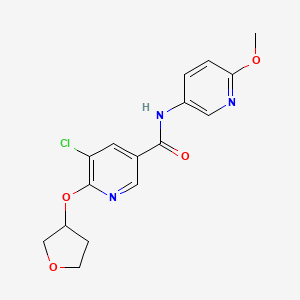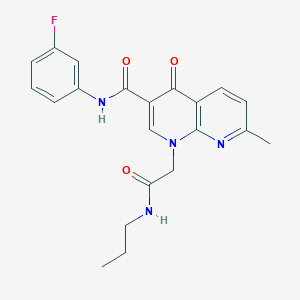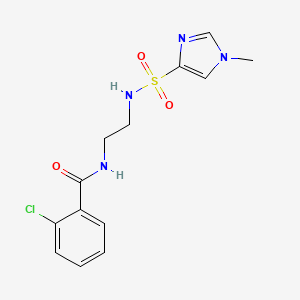
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as nucleophilic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of similar compounds often involves a planar, aromatic ring system. The presence of the dimethylamino group can influence the electron distribution and thus the reactivity of the molecule .Chemical Reactions Analysis
Pyridine derivatives are often used as catalysts in chemical reactions. They can participate in a variety of reactions, including acylation reactions .Applications De Recherche Scientifique
Nonlinear Optical Applications
The compound’s structural analogs have been synthesized and characterized for their potential in nonlinear optical (NLO) applications . These materials are of interest due to their high optical susceptibilities, ultra-fast response time, and high damage tolerance, making them suitable for integrated photonics systems and ultra-fast communication technologies .
Organic Synthesis
N,N-dimethylamino derivatives are utilized as synthons for constructing a diverse range of heterocyclic compounds. These synthons are valuable for creating biologically active heterocyclic compounds, which have applications in biomedical research .
Catalysis
Related compounds, such as 4-(dimethylamino)pyridine, serve as nucleophilic catalysts for various reactions, including esterifications, the Baylis-Hillman reaction, and Steglich rearrangement. This indicates that N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide could be explored for similar catalytic roles in organic chemistry .
Luminescence and Chromaticity
The compound’s structural relatives have been investigated for their luminescence properties, suggesting potential applications in white light generation and other luminescent devices .
Photoconductivity
Some analogs of this compound have shown positive photoconductivity, which could be leveraged in the development of photoconductive materials for electronic and optoelectronic devices .
Laser Damage Threshold
The thermal stability and high tolerance against laser damage of similar compounds suggest that N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide could be used in laser protection and optical limiting applications .
Mécanisme D'action
The mechanism of action of such compounds can vary widely depending on their structure and the context in which they are used. For example, some pyridine derivatives are used as catalysts in chemical reactions, where they can accelerate the reaction by providing an alternative reaction pathway with a lower activation energy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-5-23-16-17-10-12(14(19-16)20(2)3)18-15(21)11-8-6-7-9-13(11)22-4/h6-10H,5H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXKKPXMTIDRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2969687.png)
![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2969689.png)
![N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2969691.png)
![methyl 4-[(E)-[4,5-dioxo-2-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2969694.png)

![5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2969696.png)
![[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2969697.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2969701.png)

![7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2969705.png)
![N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2969706.png)

![4-[(4-Bromophenyl)sulfanyl]aniline](/img/structure/B2969709.png)